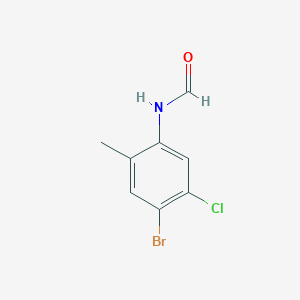![molecular formula C15H19N3O2S B2626235 Benzo[d]thiazol-6-yl(4-(2-hydroxypropyl)piperazin-1-yl)methanone CAS No. 1396849-83-4](/img/structure/B2626235.png)
Benzo[d]thiazol-6-yl(4-(2-hydroxypropyl)piperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of benzothiazole derivatives, including “Benzo[d]thiazol-6-yl(4-(2-hydroxypropyl)piperazin-1-yl)methanone”, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a benzothiazole ring, a piperazine ring, and a methanone group.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzothiazole derivatives like “this compound” include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .
Aplicaciones Científicas De Investigación
Antimicrobial Properties
Benzo[d]thiazol-6-yl derivatives have been identified as new anti-mycobacterial chemotypes, with several compounds showing promising potential against the Mycobacterium tuberculosis H37Rv strain and exhibiting low cytotoxicity. These compounds, particularly the 5-trifluoromethyl benzo[d]thiazol-2-yl(piperazin-1-yl)methanones, have shown antimicrobial activity in the low μM range, indicating their potential as therapeutic agents. Further, these compounds have been characterized by their spectral methods, and their antimicrobial activity has been evaluated against various bacterial strains, showing variable and modest activity (Pancholia et al., 2016).
Anti-tubercular Potential
The benzo[d]thiazol-6-yl derivatives are also being explored for their potential anti-tubercular activity, with compounds demonstrating minimum inhibitory concentrations (MICs) in the low μM range. This research suggests the potential application of these compounds in treating tuberculosis, especially considering the low cytotoxicity and the established therapeutic index (Pancholia et al., 2016).
Structure-Activity Relationship (SAR)
The quantitative structure-activity relationship (QSAR) for these compounds has been established, indicating a statistically reliable model showing high prediction capabilities. This aspect of the research is crucial for the future development of these compounds as therapeutic agents, as it helps in understanding the relationship between the chemical structure and biological activity, thereby guiding the synthesis of more potent derivatives (Pancholia et al., 2016).
Synthesis and Characterization
The synthesis and characterization of these compounds are crucial steps in their development. The compounds have been synthesized through various chemical reactions and characterized by spectral methods such as IR, NMR, and mass spectral data. This research provides foundational knowledge for the chemical synthesis and understanding of the molecular structure of benzo[d]thiazol-6-yl derivatives (Mhaske et al., 2014).
Safety and Hazards
The safety and hazards associated with “Benzo[d]thiazol-6-yl(4-(2-hydroxypropyl)piperazin-1-yl)methanone” are not explicitly mentioned in the available resources. It is not intended for human or veterinary use and is available for research use only.
Direcciones Futuras
The future directions for the research on “Benzo[d]thiazol-6-yl(4-(2-hydroxypropyl)piperazin-1-yl)methanone” and similar benzothiazole derivatives could involve further exploration of their anti-tubercular activity, development of more efficient synthetic pathways, and investigation of their mechanism of action .
Mecanismo De Acción
Target of Action
Benzo[d]thiazol-6-yl(4-(2-hydroxypropyl)piperazin-1-yl)methanone is a compound that has been synthesized for its potential biological activities Benzothiazole derivatives have been found to exhibit anti-tubercular activity, suggesting that they may target mycobacterium tuberculosis .
Mode of Action
Benzothiazole derivatives have been shown to interact with their targets, leading to inhibitory effects
Biochemical Pathways
Benzothiazole derivatives have been associated with anti-tubercular activity, suggesting that they may affect pathways related to the growth and survival of mycobacterium tuberculosis .
Result of Action
Benzothiazole derivatives have been associated with anti-tubercular activity, suggesting that they may have inhibitory effects on the growth and survival of mycobacterium tuberculosis .
Propiedades
IUPAC Name |
1,3-benzothiazol-6-yl-[4-(2-hydroxypropyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S/c1-11(19)9-17-4-6-18(7-5-17)15(20)12-2-3-13-14(8-12)21-10-16-13/h2-3,8,10-11,19H,4-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZNJGRBLQIWIRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCN(CC1)C(=O)C2=CC3=C(C=C2)N=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Sodium;2-hydroxy-4-[2-[1-(4-methylphenyl)tetrazol-5-yl]sulfanylacetyl]phenolate](/img/structure/B2626154.png)
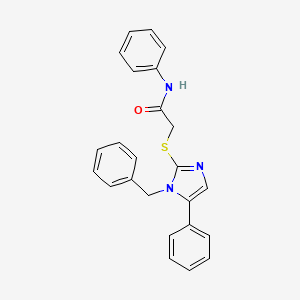
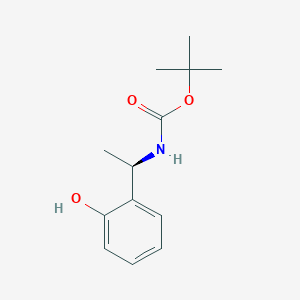
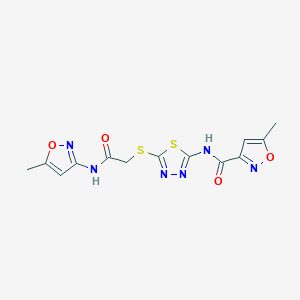
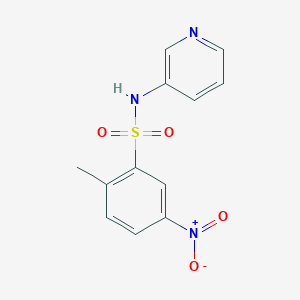
![(3,5-Dimethoxyphenyl)-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2626162.png)

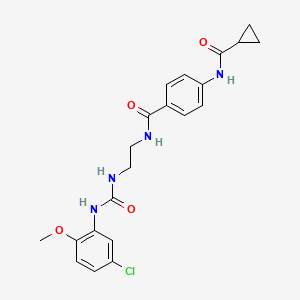
![N-[[1-(4-Hydroxyoxan-4-yl)cyclopropyl]methyl]but-2-ynamide](/img/structure/B2626168.png)

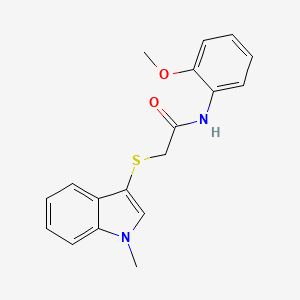
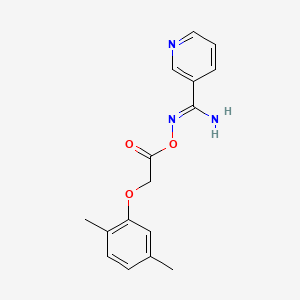
![ethyl 2-{4-[5-(furan-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenoxy}acetate](/img/structure/B2626174.png)
